5-(2'-Hidroxi-etil)aminouracilo

Descripción general

Descripción

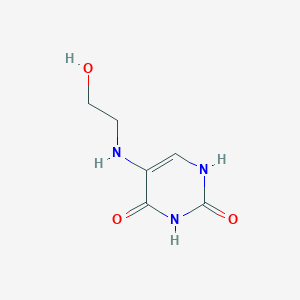

5-(2’-Hydroxyethyl)aminouracil is a chemical compound with the molecular formula C6H9N3O3 . It is a derivative of 5-aminouracil, a pyrimidine nucleobase .

Synthesis Analysis

The synthesis of 5-(2’-Hydroxyethyl)aminouracil can be achieved from 5-Bromouracil and Monoethanolamine . Another method involves the amination of 5-bromo-3-methyluracil with diethanolamine, producing the bis-(2-hydroxyethyl)amine derivative .Molecular Structure Analysis

5-(2’-Hydroxyethyl)aminouracil possesses both inter- and intramolecular hydrogen bonds . The molecular weight of this compound is 171.15 .Chemical Reactions Analysis

When an aqueous acetic acid solution of 5-aminouracil is treated with ethylene oxide, the 5-bis-(2-hydroxyethyl)-aminouracil is produced .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(2’-Hydroxyethyl)aminouracil include a melting point of 275-277 °C (decomp), a density of 1.45±0.1 g/cm3 (Predicted), and a pKa of 8.97±0.10 (Predicted) .Aplicaciones Científicas De Investigación

Materiales de poliuretano autocurativos

Una aplicación de 5-(2’-Hidroxi-etil)aminouracilo es en el desarrollo de materiales de poliuretano autocurativos. Al incorporar moléculas como 5-(2-Hidroxi-etil)-6-metil-2-aminouracilo en el poliuretano, los investigadores han creado materiales que pueden repararse a sí mismos a través de enlaces de tetra-hidrógeno, aunque la resistencia a la tracción alcanzada fue de solo 3,74 MPa .

Fármaco antitumoral, antibacterial y antiviral

Se ha informado que la 5-aminouracilo, que es estructuralmente similar a la 5-(2’-Hidroxi-etil)aminouracilo, actúa como un fármaco antitumoral, antibacterial y antiviral. Se une como una tercera hebra capaz de formar un tríplex a través de enlaces de hidrógeno de ambos grupos amino, carbonilo y nitrógenos del anillo .

Síntesis de compuestos heterocíclicos

Los derivados de aminouracilo se han utilizado en reacciones multicomponente (MCR) para sintetizar diversos compuestos heterocíclicos. Esto sugiere que el 5-(2’-Hidroxi-etil)aminouracilo podría potencialmente aplicarse en procesos de síntesis química similares para crear varias estructuras heterocíclicas .

Direcciones Futuras

The future directions for 5-(2’-Hydroxyethyl)aminouracil could involve further exploration of its potential biological activities, especially chemotherapeutic and pharmacological properties . As with all research chemicals, further studies are needed to fully understand its properties and potential applications.

Mecanismo De Acción

Target of Action

The primary target of 5-(2’-Hydroxyethyl)aminouracil is the Ribonuclease pancreatic . This enzyme plays a crucial role in the degradation of RNA, which is a key process in the regulation of gene expression.

Mode of Action

5-(2’-Hydroxyethyl)aminouracil interacts with its target by binding to the Ribonuclease pancreatic This interaction results in the inhibition of the enzyme, thereby disrupting the degradation of RNA

Biochemical Pathways

The inhibition of Ribonuclease pancreatic by 5-(2’-Hydroxyethyl)aminouracil affects the RNA degradation pathway . This can have downstream effects on gene expression, as the levels of certain RNAs may be altered.

Result of Action

The molecular and cellular effects of 5-(2’-Hydroxyethyl)aminouracil’s action are primarily related to its inhibition of Ribonuclease pancreatic and the subsequent disruption of RNA degradation . This can lead to changes in gene expression, which can have various effects on cellular function.

Propiedades

IUPAC Name |

5-(2-hydroxyethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c10-2-1-7-4-3-8-6(12)9-5(4)11/h3,7,10H,1-2H2,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMYXHKGEGNLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970821 | |

| Record name | 5-[(2-Hydroxyethyl)amino]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55476-33-0 | |

| Record name | NSC38196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(2-Hydroxyethyl)amino]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

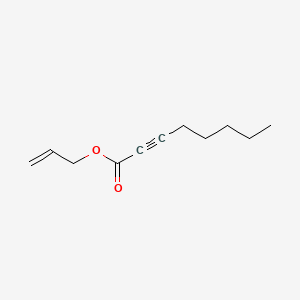

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo [f]-1,5-diazabicyclo[3.2.2]nonene](/img/structure/B1617743.png)

![(17R)-1,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1617755.png)